molecular formula C7H7BrN2O3 B172474 2-Bromo-6-methoxy-4-nitroaniline CAS No. 16618-66-9

2-Bromo-6-methoxy-4-nitroaniline

Cat. No.: B172474
CAS No.: 16618-66-9
M. Wt: 247.05 g/mol
InChI Key: QYLWEPIKPMUYAW-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O3 It is a derivative of aniline, featuring bromine, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-nitroaniline typically involves a multi-step process:

    Nitration: The starting material, 2-methoxy-4-nitroaniline, undergoes nitration to introduce the nitro group.

    Bromination: The nitrated compound is then subjected to bromination using N-bromosuccinimide (NBS) in acetonitrile at room temperature. The reaction mixture is stirred for two hours, followed by dilution with ethyl acetate, washing with saturated saline, and drying with anhydrous sodium sulfate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-nitroaniline can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and bromine makes the compound reactive towards electrophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid and nitric acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used with hydrogen gas.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Major Products

    Reduction: The major product is 2-amino-6-methoxy-4-nitroaniline.

    Nucleophilic Substitution: The major products depend on the nucleophile used, such as 2-methoxy-4-nitroaniline derivatives.

Scientific Research Applications

2-Bromo-6-methoxy-4-nitroaniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methoxy-4-nitroaniline is unique due to the specific combination of bromine, methoxy, and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-6-methoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLWEPIKPMUYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427771
Record name 2-bromo-6-methoxy-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16618-66-9
Record name 2-bromo-6-methoxy-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

47.64 g of bromine in 120 mL of AcOH was added dropwise to a solution of 47.64 g of 2-methoxy-4nitro-aniline in 240 ml of AcOH at 0° C. Upon addition a precipitate formed. Mixture was stirred for 30 minutes and then filtered. The precipitate was washed with satd. NaHSO3, water, and vaccum dried, giving 24 g of title compound as a bright yellow powder.
Quantity
47.64 g
Type
reactant
Reaction Step One
Quantity
47.64 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A clear yellow solution of 2-methoxy-4-nitroaniline (10 g, 15 59.5 mmol) in acetonitrile (300 mL) at room temperature was treated with N-bromosuccinimide (10.58 g, 59.5 mmol). The reaction was protected from light and stirred for 2 hours at room temperature. TLC (3:1 hexane:ethyl acetate) analysis showed starting material (Rf 0.14) replaced with a higher spot (Rf 0.23). The reaction was concentrated in vacuo, treated with carbon tetrachloride, filtered through celite and concentrated in vacuo to give 2-bromo-6-methoxy-4-nitroaniline as a yellow brown solid. 1H NMR (δ, CDCl3): 8.11 (1H, d, J=2.2 Hz), 7.63 (1H, d, J=2.2 Hz), 4.96 (2H, br s), 3.96 (3H, s); MS (m/z) 249, 247.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.58 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 2-bromo-6-methoxy-4-nitroaniline, as described above in Step A, (450 mg, 1.82 mmol) in water (40 mL) was cooled to 0° C. and treated with sulfuric acid (1.1 mL) followed by a solution of sodium nitrite (125 mg, 1.82 mmol) in water (0.5 mL) via pipet over 5 minutes. After stirring for 45 minutes at 0° C., the reaction was treated with ice cold 50% H3PO2 (10 mL) and stirred for 1.5 hours at 0° C. The reaction was quenched by adding aqueous saturated NaHCO3, filtered and dried overnight sitting in the hood to give an orange solid. This material was purified by column chromatography (5:1 hexane:ethyl acetate) to give 2-bromo-6-methoxy-4-nitroaniline and 3-bromo-5-nitroanisole as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
125 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Into a 2 L round bottom flask with a stir bar was added 2-methoxy-4-nitro-phenylamine (50.0 g, 297.4 mmol), CH3CN (1 L), and NBS (53.5 g, 297.4 mmol). The reaction was stirred at room temperature for 2 hours while protected from light. The reaction was concentrated and then 500 mL water was added. The product was extracted with ethyl acetate and concentrated. The solid which precipitated from the aqueous washes was combined with the solid which resulted from the organic concentration to give I-229 (59.6 g) which was used without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
53.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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